Seladelpar sulfoxide is a significant metabolite of seladelpar, a selective peroxisome proliferator-activated receptor delta agonist. It has been primarily developed for the treatment of primary biliary cholangitis, a chronic liver disease characterized by the progressive destruction of bile ducts. The drug operates by modulating bile acid synthesis and is indicated for patients who have had an inadequate response to existing therapies.
Seladelpar was developed by Cymabay Therapeutics and received accelerated approval from the U.S. Food and Drug Administration on August 14, 2024. It is marketed under the brand name Livdelzi . The compound is classified as a small molecule and is recognized for its role in regulating lipid metabolism and inflammation in liver diseases.
The synthesis of seladelpar involves several key steps:
The industrial production of seladelpar is optimized for high yield and purity, utilizing efficient purification techniques and stringent quality control measures to ensure consistency in the final product.
Seladelpar has a complex molecular structure represented by the following chemical formula:
The three-dimensional structure of seladelpar is crucial for its interaction with the peroxisome proliferator-activated receptor delta .
Seladelpar undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Seladelpar acts primarily through its agonistic effect on peroxisome proliferator-activated receptor delta, leading to several downstream effects:
This mechanism has been confirmed in both animal models and primary human hepatocytes.
Key chemical properties include:
These properties are essential for determining the drug's formulation and delivery methods .
Seladelpar sulfoxide has significant scientific applications, particularly in hepatology:
The ongoing research into its mechanisms may uncover additional therapeutic potentials beyond liver diseases .
CAS No.: 1260141-27-2
CAS No.:
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2